

An In-depth Technical Guide to the Chemical Properties of Aminoacetonitrile Sulfate

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Compound of Interest

Compound Name: Aminoacetonitrile sulfate

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Introduction

Aminoacetonitrile sulfate, a salt of the simplest α -aminonitrile, serves as a pivotal and versatile building block in modern organic and medicinal chemistry. While the free base, aminoacetonitrile, is unstable at room temperature due to the inherent reactivity between its nucleophilic amine and electrophilic nitrile functionalities, its sulfate salt provides a stable, crystalline solid that is readily handled and utilized in a variety of synthetic applications.^[1] This guide offers a comprehensive exploration of the chemical properties of **aminoacetonitrile sulfate**, providing insights into its structure, stability, reactivity, and spectroscopic profile. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this important reagent.

Physicochemical Properties

Aminoacetonitrile sulfate is a white to off-white crystalline powder.^[2] Understanding its fundamental physical and chemical characteristics is crucial for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 5466-22-8 | [3][4] |
| Molecular Formula | $(\text{H}_2\text{NCH}_2\text{CN})_2 \cdot \text{H}_2\text{SO}_4$ | [4] |
| Molecular Weight | 210.21 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 118-122 °C or ~160°C (with decomposition) | [3][5] |
| Solubility | Soluble in water | [5] |
| Hygroscopicity | Hygroscopic | [5] |
| Storage | Store below +30°C in a dry, well-ventilated place, protected from moisture. | [3] |

Note on Stoichiometry: It is important to distinguish between **aminoacetonitrile sulfate**, which typically refers to the 2:1 salt $((\text{H}_2\text{NCH}_2\text{CN})_2 \cdot \text{H}_2\text{SO}_4)$, and aminoacetonitrile bisulfate or hydrogen sulfate $(\text{H}_2\text{NCH}_2\text{CN} \cdot \text{H}_2\text{SO}_4)$, a 1:1 salt. This guide primarily focuses on the more commonly available 2:1 sulfate salt.[6][7]

Molecular Structure and Spectroscopic Analysis

The structure of **aminoacetonitrile sulfate** consists of two protonated aminoacetonitrile cations and one sulfate anion. The protonation occurs at the primary amine, rendering it less nucleophilic and thus stabilizing the molecule against self-reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of **aminoacetonitrile sulfate**.

- ^1H NMR: In a typical ^1H NMR spectrum in D_2O , a singlet would be expected for the methylene ($-\text{CH}_2-$) protons. The chemical shift of this singlet is influenced by the adjacent

electron-withdrawing nitrile group and the protonated amino group.

- ^{13}C NMR: The ^{13}C NMR spectrum would show two distinct signals corresponding to the methylene carbon and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.

A detailed analysis of publicly available spectral data is recommended for precise chemical shift and coupling constant information.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **aminoacetonitrile sulfate**. Key vibrational modes include:

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|---|
| ~3300-3000 | N-H stretching of the protonated amine ($-\text{NH}_3^+$) |
| ~2240 | $\text{C}\equiv\text{N}$ stretching of the nitrile group |
| ~1600 | N-H bending of the protonated amine |
| ~1100 | $\text{S}=\text{O}$ stretching of the sulfate anion |

The presence of a sharp, medium-intensity peak around 2240 cm^{-1} is characteristic of the nitrile functionality.[8]

Mass Spectrometry (MS)

Under mass spectrometry conditions, the aminoacetonitrile cation is observed. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH_3 . High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

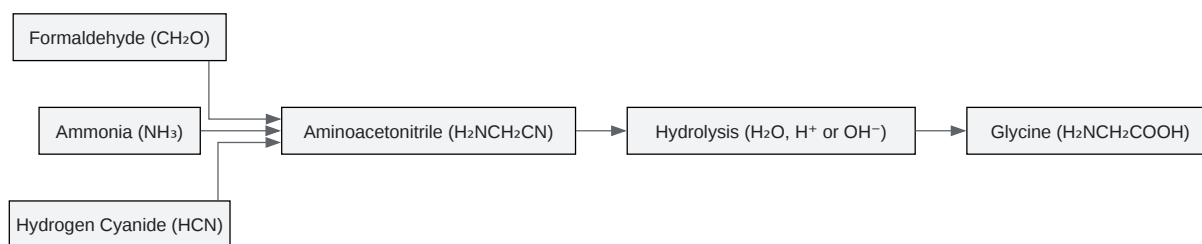
Chemical Reactivity and Synthetic Applications

The bifunctional nature of aminoacetonitrile, possessing both a nucleophilic amino group (in its deprotonated form) and an electrophilic nitrile group, makes its sulfate salt a versatile reagent in organic synthesis.[9]

Role in Strecker Synthesis

Aminoacetonitrile is a key intermediate in the Strecker synthesis of glycine, the simplest amino acid.[10][11][12] The synthesis involves the reaction of formaldehyde with ammonia and hydrogen cyanide. Aminoacetonitrile is then hydrolyzed to yield glycine.[11]

Workflow: Strecker Synthesis of Glycine



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Caption: Strecker synthesis pathway to glycine.

Precursor for Heterocyclic Compounds

Aminoacetonitrile sulfate is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[9]

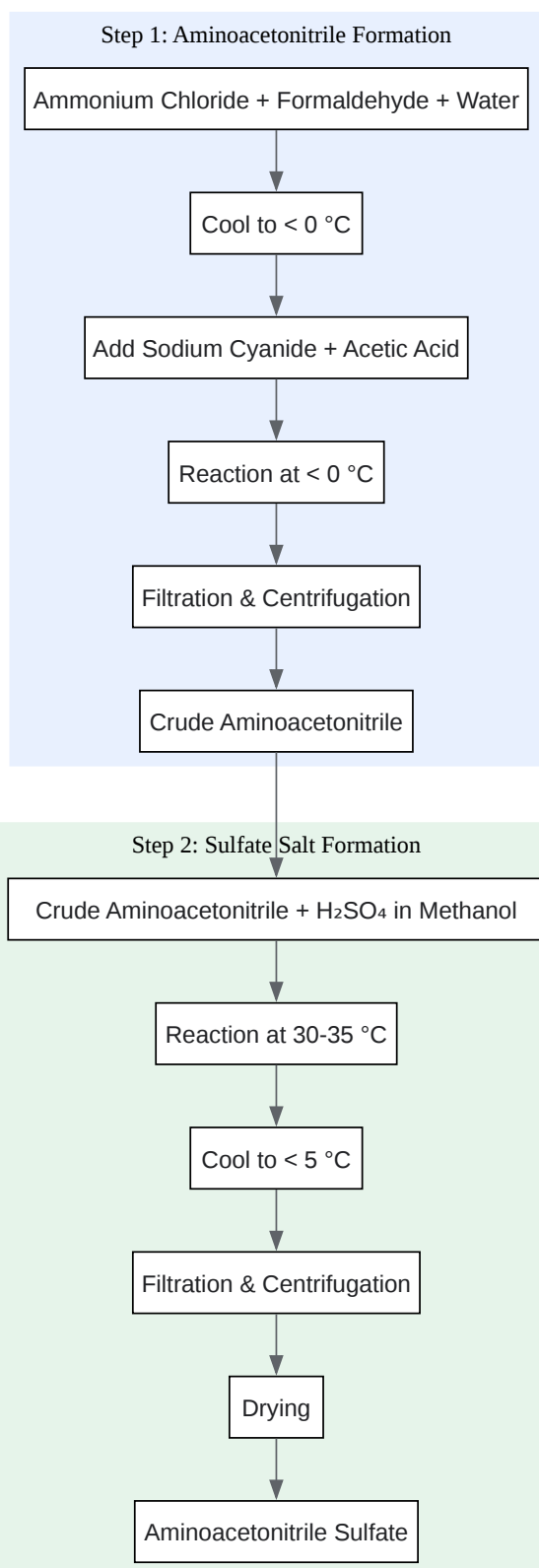
- Imidazoles: Can be used in the synthesis of substituted imidazoles through cyclocondensation reactions.[9]
- Triazoles: Serves as a precursor for the synthesis of 3-amino-1,2,4-triazoles.[9]
- Tetrazoles: Can be adapted for the synthesis of nitrogen-rich tetrazole-based compounds.[9]

Experimental Protocol: Synthesis of **Aminoacetonitrile Sulfate**

This protocol is adapted from a patented method and should be performed by qualified personnel with appropriate safety precautions.^[13]

- Step 1: Synthesis of Aminoacetonitrile.
 - In a reactor, combine ammonium chloride, formaldehyde, and water.
 - Stir the mixture and cool to below 0 °C.
 - Slowly add an aqueous solution of sodium cyanide while maintaining the low temperature.
 - Simultaneously add acetic acid during the sodium cyanide addition.
 - Continue the reaction for 1-2 hours at a temperature below 0 °C.
 - Filter and centrifuge the resulting mixture to obtain crude aminoacetonitrile.
- Step 2: Formation of the Sulfate Salt.
 - React the crude aminoacetonitrile with a methanol solution of sulfuric acid at 30-35 °C for 1-2 hours.
 - Cool the reaction mixture to below 5 °C to induce precipitation.
 - Filter and centrifuge the precipitate to isolate **aminoacetonitrile sulfate**.
 - Dry the product under vacuum.

Logical Relationship: Synthesis of **Aminoacetonitrile Sulfate**



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Caption: Workflow for the synthesis of **aminoacetonitrile sulfate**.

Hydrolysis

Under aqueous acidic or basic conditions, the nitrile group of **aminoacetonitrile sulfate** can be hydrolyzed to a carboxylic acid, yielding glycine.[14] The hydrolysis proceeds through a glycinamide intermediate.[14] The kinetics of this hydrolysis are dependent on pH and temperature.

Stability and Safety Considerations

Stability

Aminoacetonitrile sulfate is significantly more stable than its free base form. However, it is hygroscopic and should be stored in a dry environment to prevent degradation.[5] Thermal decomposition occurs at elevated temperatures, typically around its melting point.[5]

Safety

Aminoacetonitrile sulfate is classified as a toxic compound if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of accidental contact, wash the affected area thoroughly with water.

Conclusion

Aminoacetonitrile sulfate is a stable and versatile reagent with significant applications in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

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